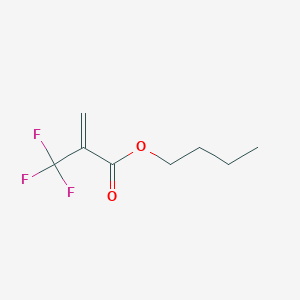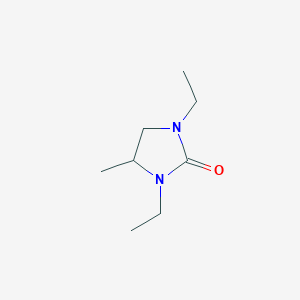![molecular formula C13H14N4O3 B14318890 Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate CAS No. 113675-93-7](/img/no-structure.png)
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate typically involves the reaction of ethyl cyanoacetate with 2-methylphenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to enzyme inhibition or activation.
Comparison with Similar Compounds
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate can be compared with other hydrazone derivatives, such as:
Phenylhydrazones: These compounds have a phenyl group instead of a methylphenyl group, leading to different chemical properties and reactivity.
Carbamoyl Hydrazones: These compounds contain a carbamoyl group, which can influence their biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
| 113675-93-7 | |
Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
ethyl N-[2-cyano-2-[(2-methylphenyl)hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-13(19)15-12(18)11(8-14)17-16-10-7-5-4-6-9(10)2/h4-7,16H,3H2,1-2H3,(H,15,18,19) |
InChI Key |
SVUZKFKMOYMUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC=CC=C1C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)


![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)



